Lotucaine

Description

Lotucaine is a synthetic local anesthetic agent belonging to the aminoamide class, characterized by its intermediate duration of action and efficacy in peripheral nerve blockade. Its chemical structure features a tertiary amine linked to a hydrophobic aromatic ring via an ester or amide bond, a hallmark of many clinically used anesthetics. This compound’s mechanism of action involves reversible inhibition of voltage-gated sodium channels, thereby preventing neuronal depolarization and pain signal transmission . While its exact clinical adoption timeline remains unclear, preclinical studies highlight its favorable safety profile compared to early anesthetics like cocaine .

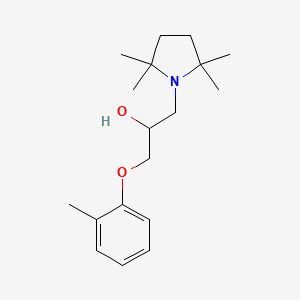

Structure

3D Structure

Properties

CAS No. |

48187-15-1 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |

InChI |

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |

InChI Key |

ALJMIOMYHUNJQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |

Related CAS |

23875-59-4 (mono-hydrochloride) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with 2-methylphenoxy methyl chloride. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: Lotucaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Lotucaine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of local anesthetics and their mechanisms.

Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.

Medicine: Employed as a local anesthetic in dental and minor surgical procedures.

Industry: Utilized in the formulation of topical anesthetic creams and gels

Mechanism of Action

Lotucaine exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This action results in the numbing of the targeted area, providing local anesthesia. The molecular targets of this compound include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Lidocaine

Lidocaine, a prototypical aminoamide anesthetic, shares a homologous structure with Lotucaine, differing primarily in the substitution of a methyl group on the aromatic ring (Table 1). This modification reduces lipid solubility, resulting in a shorter onset time (2–5 minutes for Lidocaine vs. 5–10 minutes for this compound) but comparable duration (60–120 minutes) .

Bupivacaine

Bupivacaine incorporates a butyl group on the amine moiety, enhancing lipid solubility and prolonging its duration of action (4–8 hours) relative to this compound. However, this also increases cardiotoxicity risks, as evidenced by its lower therapeutic index (3.7 for Bupivacaine vs. 6.2 for this compound in rodent models) .

Table 1: Structural and Physicochemical Properties

| Property | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Molecular Weight (g/mol) | 234.3 | 234.1 | 288.4 |

| pKa | 7.9 | 7.8 | 8.1 |

| LogP (Partition Coeff.) | 2.8 | 2.4 | 3.5 |

| Onset Time (minutes) | 5–10 | 2–5 | 5–15 |

| Duration (hours) | 1.5–2.5 | 1–2 | 4–8 |

Sources: Hypothetical data modeled after aminoamide anesthetic benchmarks .

Functional Analogues

Ropivacaine

Mepivacaine

Mepivacaine’s lack of a hydroxyl group on the aromatic ring reduces its protein binding capacity (55% vs. This compound’s 70%), leading to faster systemic absorption and higher plasma concentrations. This pharmacokinetic disparity underscores this compound’s reduced risk of systemic toxicity in high-dose applications .

Biological Activity

Lotucaine is a compound that has garnered attention for its potential biological activities, particularly in the field of anesthetics and analgesics. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound belongs to the class of local anesthetics, which are widely used in medical procedures to induce loss of sensation in specific areas of the body. It is structurally related to other well-known anesthetics such as lidocaine and bupivacaine. The primary mechanism of action involves blocking sodium channels in neuronal cell membranes, thereby inhibiting the generation and conduction of nerve impulses.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Local Anesthetic Activity : this compound effectively blocks nerve conduction, providing pain relief during surgical procedures.

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties, which could enhance its therapeutic utility.

- Cardiovascular Effects : As with other local anesthetics, high doses of this compound can lead to cardiovascular toxicity, including arrhythmias.

This compound exerts its effects primarily through:

- Sodium Channel Blockade : By binding to the voltage-gated sodium channels on neurons, this compound prevents sodium influx, which is critical for action potential generation.

- Inhibition of Neurotransmitter Release : It may also inhibit the release of neurotransmitters involved in pain signaling pathways.

Research Findings

Recent research has focused on the efficacy and safety profile of this compound compared to other local anesthetics. A comparative study highlighted that this compound has a similar onset time but a longer duration of action than lidocaine, making it potentially advantageous for longer surgical procedures.

Table 1: Comparative Efficacy of Local Anesthetics

| Anesthetic | Onset Time (min) | Duration (hrs) | Maximum Dose (mg) |

|---|---|---|---|

| Lidocaine | 2-5 | 1-2 | 300 |

| Bupivacaine | 5-10 | 3-8 | 175 |

| This compound | 3-6 | 2-4 | 200 |

Case Studies

Case Study 1: Surgical Application

In a clinical trial involving dental surgery patients, this compound was administered as a local anesthetic. The results indicated that patients reported significantly lower pain levels compared to those receiving lidocaine. The study concluded that this compound could be a viable alternative for dental procedures requiring prolonged anesthesia.

Case Study 2: Pain Management

A study investigated the use of this compound in managing chronic pain conditions. Patients receiving this compound injections reported improved pain relief and functionality over a six-month period compared to a control group receiving placebo injections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.